alpha-Cyano-beta-benzylamino-crotonamide
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Description
Benzylamine, a component of the compound, is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of benzylamine, a component of the compound, has been well-studied. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .Chemical Reactions Analysis
Benzylamine is known to undergo various chemical reactions. For example, it can be used as a masked source of ammonia, since after N-alkylation, the benzyl group can be removed by hydrogenolysis .Physical and Chemical Properties Analysis
Benzylamine is a colorless liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL, a melting point of 10 °C, and a boiling point of 185 °C . It is miscible in water and soluble in ethanol, diethyl ether, acetone, benzene, and chloroform .Safety and Hazards
Properties
IUPAC Name |
(Z)-3-(benzylamino)-2-cyanobut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(11(7-13)12(14)16)15-8-10-5-3-2-4-6-10/h2-6,15H,8H2,1H3,(H2,14,16)/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIWWKZTGZKSLK-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)N)/NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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